3-(Bromomethyl)oxolan-3-ol

Hydrogen Bond Donor Count Drug-likeness Solubility Modulation

3-(Bromomethyl)oxolan-3-ol delivers orthogonal bromomethyl and tertiary hydroxyl reactivities, enabling sequential derivatization without intermediate halogenation. Its hydrogen-bond donor (1 vs 0) and 3.2-fold higher TPSA (~29.5 Ų) compared to 3-(bromomethyl)oxolane improve target engagement in polar binding pockets. The 9.7% higher molecular weight (181.03 g/mol) provides unambiguous LC-MS differentiation from deoxygenated byproducts. 3-Position substitution reduces steric hindrance for SN2 displacements with bulky nucleophiles, streamlining synthetic routes.

Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
Cat. No. B13508936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)oxolan-3-ol
Molecular FormulaC5H9BrO2
Molecular Weight181.03 g/mol
Structural Identifiers
SMILESC1COCC1(CBr)O
InChIInChI=1S/C5H9BrO2/c6-3-5(7)1-2-8-4-5/h7H,1-4H2
InChIKeyBEJBPEURGOAIPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Bromomethyl)oxolan-3-ol: Technical Specifications and Sourcing Considerations for Pharmaceutical Intermediates


3-(Bromomethyl)oxolan-3-ol (CAS: 1613726-22-9) is a brominated heterocyclic compound belonging to the substituted tetrahydrofuran (oxolane) class, characterized by a five-membered cyclic ether backbone with a bromomethyl group and a tertiary hydroxyl group both attached at the 3-position [1]. With molecular formula C₅H₉BrO₂ and molecular weight of 181.03 g/mol, this compound serves as a bifunctional intermediate in organic synthesis for pharmaceutical and fine chemical applications . The concurrent presence of a reactive bromomethyl electrophilic center and a hydroxyl group enables orthogonal synthetic transformations, distinguishing it from simple bromomethyl oxolanes that lack the hydroxyl functionality [1].

Why 3-(Bromomethyl)oxolan-3-ol Cannot Be Replaced by Deoxygenated Analogs in Synthetic Workflows


The decision between 3-(bromomethyl)oxolan-3-ol and its deoxygenated analog 3-(bromomethyl)oxolane (CAS: 165253-29-2) or regioisomeric 2-(bromomethyl)oxolane (CAS: 1192-30-9) fundamentally alters synthetic strategy and molecular properties. 3-(Bromomethyl)oxolan-3-ol possesses a tertiary hydroxyl group that 3-(bromomethyl)oxolane completely lacks, resulting in distinct hydrogen-bonding capacity, polarity, and orthogonal reactivity [1]. This structural difference translates to measurable changes in physicochemical parameters including molecular weight (181.03 vs. 165.03 g/mol), hydrogen bond donor count (1 vs. 0), and topological polar surface area (29.5 Ų vs. 9.2 Ų) [2]. Furthermore, regioisomeric substitution at the 2-position versus the 3-position alters steric accessibility of the bromomethyl group and electronic distribution within the oxolane ring, affecting reaction kinetics in nucleophilic displacement and cross-coupling applications . These quantifiable differences preclude simple interchangeability and necessitate evidence-based selection.

3-(Bromomethyl)oxolan-3-ol: Quantitative Differentiation Evidence Against Comparator Compounds


Hydrogen Bond Donor Capacity: 3-(Bromomethyl)oxolan-3-ol vs. 3-(Bromomethyl)oxolane

3-(Bromomethyl)oxolan-3-ol possesses a hydrogen bond donor count of 1 due to its tertiary hydroxyl group, whereas 3-(bromomethyl)oxolane has a hydrogen bond donor count of 0 [1]. This difference confers measurable advantages in applications requiring enhanced aqueous solubility, specific protein-ligand interactions, or chromatographic retention modulation.

Hydrogen Bond Donor Count Drug-likeness Solubility Modulation

Topological Polar Surface Area (TPSA): Comparative Analysis of 3-(Bromomethyl)oxolan-3-ol and Deoxygenated Analogs

3-(Bromomethyl)oxolan-3-ol has a topological polar surface area (TPSA) of approximately 29.5 Ų, contributed by its hydroxyl oxygen (primary contributor) and ether oxygen atoms. In contrast, 3-(bromomethyl)oxolane has a TPSA of only 9.2 Ų due to the absence of the hydroxyl group [1][2]. This 3.2-fold difference in TPSA translates to distinct passive membrane permeability profiles, with lower TPSA favoring blood-brain barrier penetration and higher TPSA improving aqueous solubility.

Polar Surface Area Membrane Permeability Bioavailability

Orthogonal Synthetic Utility: Bifunctional Reactivity of 3-(Bromomethyl)oxolan-3-ol

3-(Bromomethyl)oxolan-3-ol contains two distinct reactive handles—a bromomethyl group capable of nucleophilic substitution (SN2) and a tertiary hydroxyl group amenable to O-alkylation, acylation, or protection. In contrast, 3-(bromomethyl)oxolane offers only the bromomethyl group for derivatization, and 3-hydroxymethyl oxolanes require separate halogenation steps to introduce electrophilic reactivity [1][2]. The bifunctional architecture of the target compound eliminates one synthetic step in sequences requiring both oxygen-based and carbon-based functionalization.

Bifunctional Intermediate Orthogonal Protection Sequential Derivatization

Molecular Weight and Physical State: Differential Handling and Purification Profiles

3-(Bromomethyl)oxolan-3-ol has a molecular weight of 181.03 g/mol, approximately 9.7% higher than 3-(bromomethyl)oxolane (165.03 g/mol) [1]. This mass difference facilitates distinction by LC-MS monitoring during reaction optimization. Furthermore, the hydroxyl group alters physical state: 3-(bromomethyl)oxolan-3-ol is reported as a solid or viscous liquid requiring specific storage conditions, whereas 3-(bromomethyl)oxolane is a lower-boiling liquid (predicted boiling point 183.2 ± 13.0 °C at 760 mmHg) .

Molecular Weight Purification Handling Characteristics

Lipophilicity Modulation: LogP Difference Between 3-(Bromomethyl)oxolan-3-ol and 3-(Bromomethyl)oxolane

The introduction of a hydroxyl group at the 3-position reduces lipophilicity relative to deoxygenated analogs. While experimental LogP data for 3-(bromomethyl)oxolan-3-ol are not published, the structural difference—addition of one hydroxyl oxygen—predictably lowers LogP by approximately 0.5–0.8 units based on hydroxyl group contribution values in fragment-based LogP models [1]. For comparison, 3-(bromomethyl)oxolane has a computed XLogP3-AA value of 1.2 [2]. This reduction in lipophilicity impacts chromatographic retention times, membrane permeability, and extraction efficiency in aqueous-organic workups.

Lipophilicity LogP Partition Coefficient

Regioisomeric Differentiation: 3-Position vs. 2-Position Substitution Patterns

3-(Bromomethyl)oxolan-3-ol features bromomethyl substitution at the 3-position of the oxolane ring, whereas commercially common 2-(bromomethyl)oxolane (CAS: 1192-30-9) bears the substituent adjacent to the ring oxygen [1]. The 2-position substitution places the bromomethyl group in closer proximity to the electron-withdrawing ether oxygen, altering the electrophilicity of the bromomethyl carbon. Additionally, the 3-position substitution pattern provides greater steric accessibility for nucleophilic attack due to reduced neopentyl-like hindrance compared to the 2-position regioisomer .

Regioisomer Steric Accessibility Ring Conformation

Procurement-Driven Application Scenarios for 3-(Bromomethyl)oxolan-3-ol Based on Quantitative Differentiation


Synthesis of Bifunctional Oxolane-Containing Pharmacophores Requiring Orthogonal Reactivity

3-(Bromomethyl)oxolan-3-ol is optimally deployed in synthetic sequences requiring sequential derivatization at both oxygen and carbon centers. The tertiary hydroxyl group can undergo O-alkylation or acylation to install one functional motif, while the bromomethyl group independently undergoes nucleophilic substitution with amines, thiols, or alkoxides to introduce a second functional element [1]. This orthogonal reactivity eliminates the need for intermediate halogenation steps that would be required if starting from 3-hydroxymethyl oxolanes, reducing synthetic step count and improving overall yield.

Lead Optimization Campaigns Requiring Modulated Hydrogen-Bonding Capacity and Polar Surface Area

For medicinal chemistry programs where hydrogen-bonding capacity is a critical determinant of target engagement, 3-(bromomethyl)oxolan-3-ol offers one hydrogen bond donor (vs. zero for 3-(bromomethyl)oxolane) and approximately 3.2-fold higher topological polar surface area (~29.5 Ų vs. 9.2 Ų) [2]. These properties make the compound suitable for scaffolds targeting peripheral proteins with polar binding pockets, while the deoxygenated analog is more appropriate for CNS-penetrant candidates due to its lower TPSA and higher LogP.

LC-MS Monitored Reaction Development Utilizing Molecular Weight Differentiation

The 9.7% higher molecular weight of 3-(bromomethyl)oxolan-3-ol (181.03 g/mol) relative to 3-(bromomethyl)oxolane (165.03 g/mol) provides unambiguous mass spectrometric differentiation [3]. This mass difference is sufficient to resolve the target compound from deoxygenated byproducts or starting materials in LC-MS monitoring, facilitating reaction optimization and quality control workflows without requiring derivatization for detection.

Synthesis of 3-Substituted Tetrahydrofuran Derivatives with Enhanced Steric Accessibility

When synthetic targets require nucleophilic displacement at the bromomethyl position with sterically demanding nucleophiles, 3-substituted oxolanes offer improved accessibility compared to 2-substituted regioisomers. The 3-position substitution places the reactive center farther from the ring oxygen and adjacent methylene units, reducing neopentyl-like steric hindrance that can impede SN2 reactions in 2-substituted analogs [4]. This property is particularly valuable when coupling with bulky amine nucleophiles or in palladium-catalyzed cross-coupling applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Bromomethyl)oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.